2-(3-Chloro-4-fluorophenyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(3-Chloro-4-fluorophenyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional substituents including a chloro-fluorophenyl group and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-fluorophenyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-4-fluoroaniline with thiophene-2-carboxylic acid to form an intermediate, which is then subjected to cyclization with a triazole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as a Lewis acid or a base like sodium hydroxide, at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-fluorophenyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-Chloro-4-fluorophenyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its ability to interact with various biological targets makes it a candidate for the development of therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure allows for the design of materials with tailored functionalities for use in electronics, sensors, and other advanced technologies.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidines with different substituents, such as:
- 2-(3-Chloro-4-fluorophenyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 2-(3-Chloro-4-fluorophenyl)-7-(4-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of 2-(3-Chloro-4-fluorophenyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H8ClFN4S |
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Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H8ClFN4S/c16-11-7-9(1-2-12(11)17)14-19-15-18-5-3-13(21(15)20-14)10-4-6-22-8-10/h1-8H |
InChI Key |
RVOSWPUXABGJJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN3C(=CC=NC3=N2)C4=CSC=C4)Cl)F |
Origin of Product |
United States |
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